[3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-6-4-5-7-11(10)13;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALCRAIJFKORJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The biochemical pathways affected by these compounds involve the HSP90 and TRAP1 mediated signaling pathway . The compounds were found to potentially act through this pathway .
The result of the action of these compounds is the inhibition of cell proliferation, specifically in cancerous cells . They showed inhibitory actions on HCT-116 cells, a line of human colorectal carcinoma cells .
Biological Activity
The compound 3-(2-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(2-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride includes a chlorinated aromatic ring and a tertiary amine group. These structural features are significant for its biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClN |
| Molecular Weight | 227.73 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in water and ethanol |
The biological activity of 3-(2-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. The compound is believed to act as a monoamine reuptake inhibitor , affecting dopamine, norepinephrine, and serotonin levels in the brain. This mechanism suggests potential applications in treating mood disorders and other neurological conditions.
Case Studies and Research Findings
- Neuropharmacological Effects : In a study examining the effects of similar compounds on mouse models, it was found that the administration of 3-(2-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride resulted in increased locomotor activity and reduced anxiety-like behaviors, indicating potential anxiolytic properties .
- Toxicological Assessment : A comprehensive toxicology assessment revealed that at certain dosages, the compound exhibited low acute toxicity in rodent models. However, higher doses led to significant behavioral changes, suggesting a dose-dependent relationship between efficacy and toxicity .
- Comparative Studies : Comparative studies with other compounds in the same class demonstrated that 3-(2-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride had superior binding affinity to serotonin receptors compared to its analogs, which may enhance its therapeutic potential for mood regulation .
Table 2: Summary of Biological Activities
Scientific Research Applications
The compound 3-(2-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is a chemical entity with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by scientific research findings and case studies.
Pharmacological Activity
Research indicates that compounds with similar structural motifs exhibit significant pharmacological activities, including:
- Antidepressant Effects : Compounds containing amine groups are often explored for their antidepressant properties. For instance, derivatives of chlorophenyl amines have been shown to affect neurotransmitter levels in the brain, potentially alleviating symptoms of depression .
- Antimicrobial Properties : Studies have demonstrated that chlorophenyl derivatives possess antibacterial and antifungal activities. For example, compounds with similar structures were tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Cancer Research
Chlorophenyl-containing compounds have been investigated for their potential anticancer properties. Research has indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival .
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. Research on related compounds has indicated that they may modulate neurotransmitter systems, offering therapeutic avenues for conditions like schizophrenia and bipolar disorder .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant effects of a series of chlorophenyl amines, including derivatives similar to 3-(2-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride. The results indicated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of chlorophenyl derivatives against a panel of bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents.
Case Study 3: Cancer Cell Apoptosis
Research focused on the apoptosis-inducing effects of chlorophenyl amines on various cancer cell lines. The findings revealed that these compounds could trigger apoptotic pathways, leading to significant reductions in cell viability in vitro. This suggests potential applications in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
